molecular formula C24H24FNO3 B10773679 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid CAS No. 571147-18-7

2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid

Katalognummer: B10773679
CAS-Nummer: 571147-18-7
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: FDORQEIHOKEJNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex structure comprising a central propyl chain substituted with a 4-fluorophenyl group, a 4-phenylphenoxy ether, and a methylamino-acetic acid moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where fluorinated aromatic systems are advantageous .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDORQEIHOKEJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415522
Record name NFPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405225-21-0
Record name NFPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alkylation of Sarcosine with a Halogenated Propyl Intermediate

A common approach involves alkylating sarcosine (N-methylglycine) with a bromo- or chloro-propyl precursor bearing the aromatic ethers.

Synthesis of 3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl Bromide

  • Etherification :

    • React 3-bromo-1-propanol with 4-fluorophenol and 4-phenylphenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

    • Conditions : Dry THF, 0°C to room temperature, 12–24 hours.

    • Yield : ~60–70% (estimated from analogous reactions in patents).

  • Bromination :

    • Treat the di-arylpropanol with PBr₃ in dichloromethane.

    • Conditions : 0°C, 2 hours.

Alkylation of Sarcosine

  • React sarcosine with the propyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile.

  • Conditions : 60–80°C, 6–12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Approach

An alternative route involves reductive amination of a ketone intermediate with methylamine-glycine derivatives.

Synthesis of 3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propanal

  • Oxidation :

    • Convert 3-(4-fluorophenyl)-3-(4-phenylphenoxy)propan-1-ol to the corresponding aldehyde using Dess-Martin periodinane.

Reductive Amination

  • React the aldehyde with N-methylglycine (sarcosine) in the presence of NaBH₃CN or H₂/Pd-C.

  • Conditions : Methanol, pH 4–5 (acetic acid), 24 hours.

Key Challenges and Optimization

Regioselectivity in Ether Formation

  • Competing reactions may occur during the introduction of two distinct aryl ethers.

  • Solution : Sequential protection/deprotection or use of orthogonal leaving groups.

Steric Hindrance in Alkylation

  • Bulky aryl groups may slow sarcosine alkylation.

  • Optimization : Higher temperatures (80–100°C) or microwave-assisted synthesis.

Purification Difficulties

  • NFPS’s lipophilic nature complicates isolation.

  • Strategies : Reverse-phase HPLC or recrystallization from ethanol/water.

Analytical Characterization

NFPS is characterized by:

  • ¹H NMR (DMSO-d₆): δ 7.45–6.70 (aryl protons), 4.05 (COOCH₂CH₃), 3.45 (CH₂COO), 1.18 (CH₃).

  • HPLC : Retention time ≈12.5 min (C18 column, CH₃CN/H₂O).

  • MS (ESI+) : m/z 393.4 [M+H]⁺.

Scalability and Industrial Relevance

While no industrial-scale processes are disclosed, patent data suggest:

  • Coupling Agents : BOP or HATU for amide/ester bonds in related compounds.

  • Cost Drivers : 4-Phenylphenol and 4-fluorophenol account for >60% of raw material costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituted Phenylacetic Acid Derivatives

Compounds like 4-Chloro-alpha-ethyl-phenylacetic acid () share the phenylacetic acid backbone but differ in substituents. Key distinctions include:

  • Substituent Effects : The target compound’s 4-fluorophenyl and biphenyl ether groups introduce greater steric bulk and lipophilicity compared to simpler chloro or bromo substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : The target’s synthesis likely involves multi-step functionalization of the propyl chain (e.g., etherification, amination), whereas simpler phenylacetic acids are synthesized via direct alkylation or carboxylation, yielding higher quantities (e.g., 4-Chloro derivatives in report yields >75%) .

Fluorophenyl-Containing Acetic Acid Derivatives

Examples such as 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid (CAS 1226193-93-6, ) highlight the role of fluorinated aromatic systems:

  • Physicochemical Properties : The target’s logP is expected to be higher (~4.5–5.5) due to the biphenyl ether and propyl chain, compared to simpler analogues (logP ~2.5–3.5 for cyclopropyl derivatives) .

Amino Acetic Acid Conjugates

Compounds like 2-(methylamino)acetic acid () demonstrate the importance of the methylamino-acetic acid moiety:

  • Hydrogen Bonding: The amino and carboxylic acid groups facilitate interactions with biological targets (e.g., enzyme active sites). The target’s methylamino group may reduce basicity compared to primary amines, altering pharmacokinetics.
  • Chelation Potential: The acetic acid moiety could enable metal coordination, useful in imaging agents or metalloenzyme inhibitors .

Tabulated Comparison of Key Compounds

Compound Name Key Substituents logP (Predicted) Synthetic Yield (Reported) Biological Relevance
Target Compound 4-Fluorophenyl, biphenyl ether ~5.0 Not reported Receptor modulation
4-Chloro-alpha-ethyl-phenylacetic acid 4-Chloro, ethyl ~3.2 >75% Anti-inflammatory
2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid 4-Fluorophenyl, cyclopropyl ~2.8 Not reported Metabolic intermediates
2-(methylamino)acetic acid Methylamino ~0.5 High (simple synthesis) Chelation, prodrugs

Research Findings and Implications

  • Pharmacokinetics : The target’s higher logP suggests improved blood-brain barrier penetration compared to hydrophilic analogues but may require formulation enhancements for solubility .
  • Structure-Activity Relationships (SAR) : The biphenyl ether in the target compound could enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors. However, this may increase off-target effects compared to smaller fluorophenyl derivatives .
  • Synthetic Challenges: Multi-step synthesis (e.g., Mitsunobu reaction for ether formation, reductive amination) likely reduces overall yield compared to straightforward carboxylation routes for simpler phenylacetic acids .

Biologische Aktivität

2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid, commonly referred to by its chemical name or as NFPS, is a compound that has garnered attention in pharmacological research due to its selective inhibition of glycine transporters, particularly GlyT1. This article delves into the biological activity of NFPS, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.

  • Molecular Formula: C24H24FNO3
  • Molecular Weight: 393.458 g/mol
  • CAS Number: 405225-21-0
  • IUPAC Name: 2-[(3-{[1,1'-biphenyl]-4-yloxy}-3-(4-fluorophenyl)propyl)(methyl)amino]acetic acid

NFPS primarily acts as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is crucial for the reuptake of glycine in the central nervous system, influencing excitatory neurotransmission and NMDA receptor function. The inhibition of GlyT1 by NFPS leads to increased synaptic glycine concentrations, which can enhance NMDA receptor activity and potentially modulate various neurophysiological processes.

Key Findings:

  • Selectivity: NFPS selectively inhibits GlyT1a, b, and c subtypes while showing no effect on GlyT2a .
  • Binding Affinity: Kinetic studies indicate that NFPS binds rapidly to rat forebrain membranes with a dissociation half-life of approximately 28 minutes and a binding affinity (Kd) of 7.1 nM .

Pharmacological Implications

The ability of NFPS to inhibit glycine transport suggests potential applications in treating conditions associated with dysregulated glycine levels, such as schizophrenia and other neuropsychiatric disorders. By enhancing glycine availability, NFPS may improve NMDA receptor-mediated synaptic transmission.

Table 1: Pharmacological Profile of NFPS

PropertyValue
SelectivityGlyT1 > GlyT2
Kd (Binding Affinity)7.1 nM
Bmax (Max Binding Capacity)3.14 pmol/mg protein
IC50 for Glycine1008 µM
IC50 for Sarcosine190 µM

Case Studies

Several studies have investigated the effects of NFPS in various experimental models:

  • GlyT1 Expression Analysis:
    • A study utilized radiolabeled NFPS to explore its interaction with GlyT1 in rat forebrain tissues. The findings indicated that NFPS effectively labels a saturable population of GlyT1 sites, providing insights into its pharmacological profile and potential therapeutic uses .
  • Neuropharmacological Effects:
    • In vivo studies demonstrated that administration of NFPS resulted in enhanced cognitive function in animal models, suggesting its role in modulating synaptic plasticity through increased glycine availability .

Q & A

Q. What steps reconcile conflicting metabolic data across species (e.g., human vs. rodent microsomes)?

  • Methodological Answer : Profile species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors. Perform interspecies scaling with allometric models (e.g., liver weight normalization). Cross-reference with in vivo PK studies in transgenic models to validate human relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.